Oxazole, 4-bromo-2-methyl-5-phenyl-
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Overview
Description
Oxazole, 4-bromo-2-methyl-5-phenyl- is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is notable for its bromine, methyl, and phenyl substituents, which contribute to its unique chemical properties and reactivity. Oxazole derivatives are widely recognized for their presence in various biologically active molecules and their applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 4-bromo-2-methyl-5-phenyl- can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 4-bromo-2-methyl-5-phenyl-oxazole with aryl or heteroaryl halides in the presence of a palladium catalyst and a suitable base can yield the desired product . Another method involves the use of tosylmethyl isocyanide (TosMIC) in the van Leusen oxazole synthesis, which allows for the preparation of 4,5-disubstituted oxazoles in high yields .
Industrial Production Methods
Industrial production of oxazole derivatives often employs scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and yield of oxazole, 4-bromo-2-methyl-5-phenyl-. Additionally, the development of greener and more sustainable synthetic methods, such as metal-free catalysis, is gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4-bromo-2-methyl-5-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the oxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are commonly employed to introduce various substituents at the bromine position.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized to yield compounds with diverse biological activities .
Scientific Research Applications
Oxazole, 4-bromo-2-methyl-5-phenyl- has numerous applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with antibacterial, antifungal, and anticancer properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: Utilized in the development of organic electronic materials and photoconductors.
Mechanism of Action
The mechanism of action of oxazole, 4-bromo-2-methyl-5-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with these targets, leading to modulation of their activity . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Contains a fused benzene ring, leading to different electronic properties and applications in medicinal chemistry.
Uniqueness
Oxazole, 4-bromo-2-methyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. The presence of the bromine atom allows for versatile functionalization through cross-coupling reactions, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H8BrNO |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
4-bromo-2-methyl-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO/c1-7-12-10(11)9(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
OLAUPSZDVYXKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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